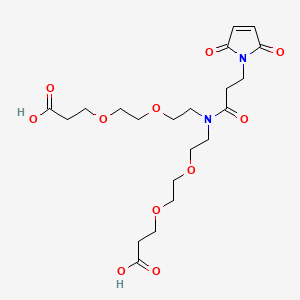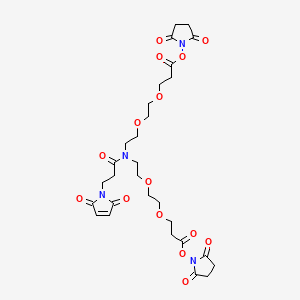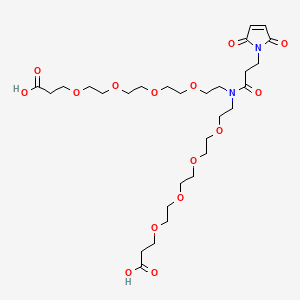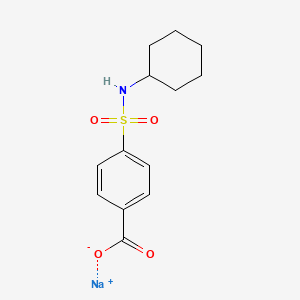
sodium;4-(cyclohexylsulfamoyl)benzoate
Übersicht
Beschreibung
NSC 23005 sodium is a chemical compound known for its potent ability to promote the expansion of hematopoietic stem cells. It functions as an inhibitor of the p18INK protein, which plays a crucial role in cell cycle regulation. This compound has shown significant promise in both murine and human models for its effectiveness in expanding hematopoietic stem cells .
Wirkmechanismus
Target of Action
NSC23005 Sodium primarily targets a protein known as p18, also known as INK4C . This protein plays a crucial role in the regulation of the cell cycle and is particularly important in the control of hematopoietic stem cells (HSCs) expansion .
Mode of Action
NSC23005 Sodium acts as an inhibitor of the p18 protein . By inhibiting p18, NSC23005 Sodium promotes the expansion of hematopoietic stem cells .
Biochemical Pathways
The inhibition of p18 by NSC23005 Sodium leads to the activation of CDK4/6 . This activation is crucial for the cell cycle progression, and thus, the expansion of hematopoietic stem cells .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability .
Result of Action
The primary result of NSC23005 Sodium’s action is the promotion of hematopoietic stem cells expansion . This effect is achieved without causing significant cytotoxicity or promoting the proliferation of leukemia cells .
Biochemische Analyse
Biochemical Properties
NSC23005 Sodium interacts with the p18 protein, a member of the INK4 family of cyclin-dependent kinase inhibitors . By inhibiting p18, NSC23005 Sodium promotes the division of HSCs . The nature of this interaction is inhibitory, with NSC23005 Sodium preventing the normal function of p18 .
Cellular Effects
NSC23005 Sodium has a profound effect on various types of cells, particularly HSCs . It influences cell function by promoting the division of HSCs, which can impact cell signaling pathways and gene expression . This can lead to changes in cellular metabolism, particularly in the context of cell proliferation .
Molecular Mechanism
The molecular mechanism of NSC23005 Sodium involves the inhibition of the p18 protein . This inhibition leads to the activation of CDK4/6, which promotes the division of HSCs .
Temporal Effects in Laboratory Settings
The effects of NSC23005 Sodium on HSCs are observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of NSC23005 Sodium vary with different dosages in animal models
Metabolic Pathways
It is known to interact with the p18 protein, but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not clearly defined in the literature .
Vorbereitungsmethoden
The preparation of NSC 23005 sodium involves synthetic routes that typically include the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. For instance, 2 mg of the drug can be dissolved in 50 μL of DMSO to achieve a concentration of 40 mg/mL . The industrial production methods for NSC 23005 sodium are not extensively documented, but the compound is available in various quantities for research purposes .
Analyse Chemischer Reaktionen
NSC 23005 Natrium durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen typischerweise mit seiner Rolle als p18INK-Inhibitor zusammen, der die Expansion hämatopoetischer Stammzellen fördert .
Wissenschaftliche Forschungsanwendungen
NSC 23005 Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine primäre Anwendung liegt in der Förderung der Expansion hämatopoetischer Stammzellen, die für die Bildung von Blutzellen unerlässlich sind. Diese Verbindung hat sich sowohl in murinen als auch in humanen Modellen als wirksam erwiesen, was sie zu einem wertvollen Werkzeug für die Forschung in der Stammzellbiologie und regenerativen Medizin macht . Darüber hinaus weist NSC 23005 Natrium keine signifikante Zytotoxizität gegenüber hämatopoetischen Stammzellen oder Leukämiezellen auf, was sein Potenzial für therapeutische Anwendungen weiter unterstreicht .
Wirkmechanismus
Der Wirkmechanismus von NSC 23005 Natrium beinhaltet seine Hemmung des p18INK-Proteins, das ein wichtiger Regulator des Zellzyklus ist. Durch die Hemmung von p18INK fördert NSC 23005 Natrium die Teilung und Expansion hämatopoetischer Stammzellen. Dieser Prozess beinhaltet die Aktivierung von cyclinabhängigen Kinasen 4 und 6 (CDK4/6), die für den Zellzyklusfortschritt entscheidend sind .
Vergleich Mit ähnlichen Verbindungen
NSC 23005 Natrium ist in seiner starken Fähigkeit, die Expansion hämatopoetischer Stammzellen zu fördern, einzigartig. Ähnliche Verbindungen umfassen andere p18INK-Inhibitoren und cyclinabhängige Kinase-Inhibitoren wie Tacaciclib und Lerociclib . NSC 23005 Natrium zeichnet sich durch seine hohe Wirksamkeit und geringe Zytotoxizität aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
sodium;4-(cyclohexylsulfamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFBDVMTRIQMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


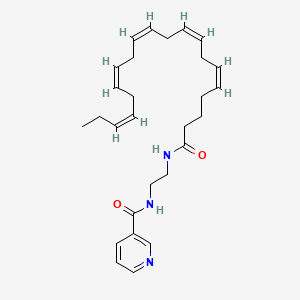
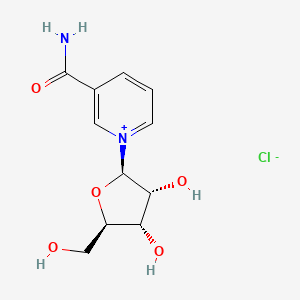





![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)
